

An In-Depth Technical Guide to 2,3-Dimethoxy-5-nitropyridine

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Compound of Interest

Compound Name: 2,3-Dimethoxy-5-nitropyridine

Cat. No.: B1598278

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CAS Number: 507473-22-5

Abstract

This guide provides a comprehensive technical overview of **2,3-Dimethoxy-5-nitropyridine**, identified by CAS number 507473-22-5.^{[1][2]} As a functionalized heterocyclic compound, it serves as a valuable intermediate in the synthesis of complex molecular architectures. This document details its physicochemical properties, explores its strategic importance in medicinal chemistry and materials science, presents a plausible synthetic route with mechanistic considerations, and outlines critical safety and handling protocols. The content is tailored for researchers, chemists, and professionals in drug development, offering expert insights into the compound's reactivity and potential applications.

Chemical Identity and Physicochemical Properties

2,3-Dimethoxy-5-nitropyridine is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous biologically active compounds, and its functionalization with electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic profile, making it a versatile building block in organic synthesis.^{[3][4]}

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |
|-------------------|---|---------------------------------|
| CAS Number | 507473-22-5 | [1][2][5] |
| Molecular Formula | C ₇ H ₈ N ₂ O ₄ | [2] |
| Molecular Weight | 184.15 g/mol | [2][6] |
| IUPAC Name | 2,3-dimethoxy-5-nitropyridine | |
| SMILES | COc1cc(cnc1OC)--INVALID-LINK--[O-] | [2] |
| Appearance | Expected to be a solid, likely yellow in color | Inferred from related compounds |
| Melting Point | Not publicly available; requires experimental determination. | |
| Boiling Point | Not publicly available; requires experimental determination. | |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

The Strategic Importance in Synthesis

Nitropyridine derivatives are cornerstone intermediates in the pharmaceutical and agrochemical industries.[3][4] The presence and specific arrangement of the functional groups in **2,3-Dimethoxy-5-nitropyridine** confer distinct advantages for synthetic chemists.

- **Activated Aromatic System:** The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NA_r). This allows for the displacement of potential leaving groups on the ring.
- **Modifiable Functional Groups:** The nitro group can be readily reduced to an amine, providing a reactive handle for a vast array of subsequent reactions, including amide bond formation,

diazotization, and reductive amination. This transformation is fundamental for building the core of many active pharmaceutical ingredients (APIs).[7]

- **Directing Effects:** The two methoxy groups are electron-donating and ortho-, para-directing. In the synthesis of this molecule, their presence directs the incoming electrophile (the nitro group) to the C5 position, ensuring high regioselectivity and product purity.[8]

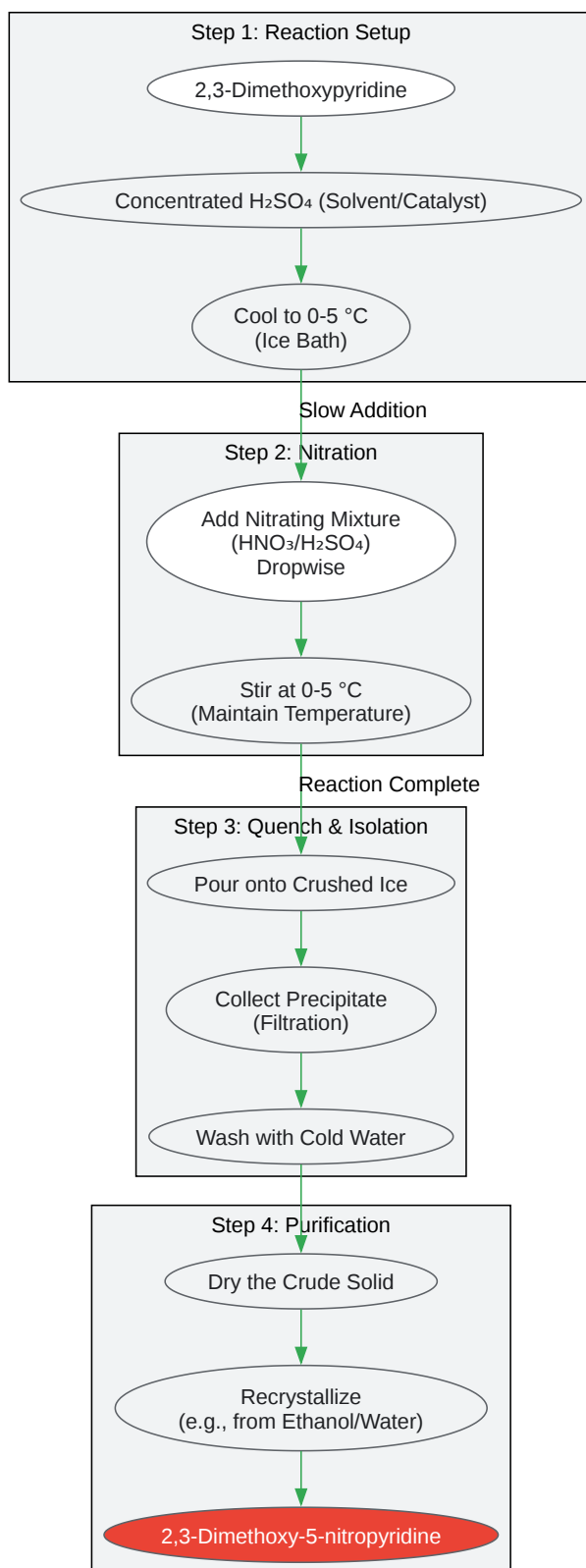
This combination of features makes **2,3-Dimethoxy-5-nitropyridine** a high-value precursor for developing novel compounds, particularly in areas like kinase inhibitor research, where substituted pyridines are prevalent structural motifs.[8][9]

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis protocols for **2,3-Dimethoxy-5-nitropyridine** are not widely published, a logical and efficient route can be designed based on established principles of aromatic chemistry. The most direct approach involves the electrophilic nitration of the precursor, 2,3-dimethoxypyridine.

Proposed Synthesis Workflow

The following protocol is a validated, general method for the nitration of activated aromatic systems and is presented here as a reliable framework for synthesizing the target compound.



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Caption: Proposed workflow for the synthesis of **2,3-Dimethoxy-5-nitropyridine**.

Experimental Protocol

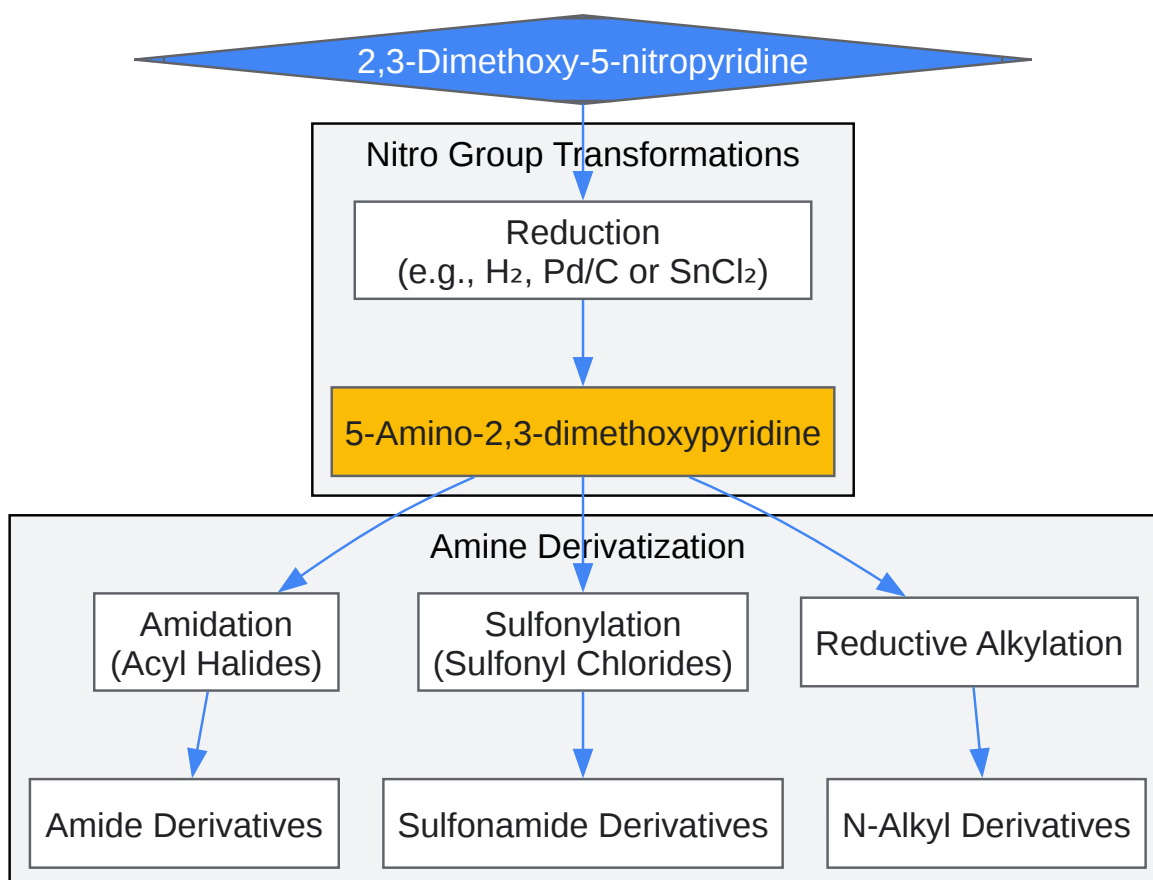
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material, 2,3-dimethoxypyridine, in concentrated sulfuric acid. The acid serves as both a solvent and a catalyst.
- **Cooling:** Cool the mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermic nature of the nitration reaction and to prevent over-nitration or side reactions.
- **Addition of Nitrating Agent:** Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of the pyridine precursor, ensuring the internal temperature does not rise above 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- **Workup:** Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the solid product.
- **Isolation and Purification:** Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can then be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure **2,3-Dimethoxy-5-nitropyridine**.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the electronic effects of the methoxy groups. Both are ortho-, para-directing activators. The C4 and C6 positions are ortho and para to the C3-methoxy group, while the C4 and C6 positions are also ortho and para to the C2-methoxy group. The C5 position is meta to both. However, in the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, creating a powerful electron-withdrawing pyridinium ion. This deactivates all positions, but the C3 and C5 positions are least deactivated. The combined directing effects of the methoxy groups favor substitution at the C5 position, leading to the desired product.

Applications in Advanced Synthesis

The true value of **2,3-Dimethoxy-5-nitropyridine** lies in its potential for elaboration into more complex molecules. Its functional groups serve as handles for a variety of downstream chemical transformations.



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Caption: Key derivatization pathways for **2,3-Dimethoxy-5-nitropyridine**.

- **Reduction to Amine:** The most common and pivotal transformation is the reduction of the nitro group to a primary amine (5-amino-2,3-dimethoxypyridine). This is typically achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like tin(II) chloride.
- **Building Block for APIs:** The resulting aminopyridine is a highly valuable intermediate. The amino group can be acylated to form amides, reacted with sulfonyl chlorides to produce

sulfonamides, or used in coupling reactions to construct larger, more complex molecular frameworks. These motifs are central to many modern pharmaceuticals.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2,3-Dimethoxy-5-nitropyridine** is not readily available, data from structurally similar nitropyridine compounds provide a strong basis for establishing safe handling procedures.[10][11][12]

Table 2: Summary of Anticipated Hazards and Precautions

| Category | Recommendation | Reference |
|-------------------------------------|---|--------------|
| GHS Hazard Statements | Expected to include: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [10][11][12] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [11] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [10][12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [12] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13] Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13] Inhalation: Move person to fresh air. Call a | |

poison center or doctor if you feel unwell.[10] Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

Conclusion

2,3-Dimethoxy-5-nitropyridine (CAS No. 507473-22-5) is a strategically important chemical intermediate with significant potential in research and development, particularly within the pharmaceutical sector. Its well-defined reactivity, governed by the interplay of its methoxy and nitro functional groups, allows for its use as a versatile scaffold in the synthesis of complex target molecules. This guide has provided a technical foundation covering its properties, a robust synthesis strategy, key applications, and essential safety protocols to enable its effective and safe utilization in the laboratory.

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